3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:
Thiazole: A simpler structure with similar biological activities.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, exhibiting different chemical properties and applications.
Thiazolidine: A saturated derivative of thiazole with distinct biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H5NO3S2 |
---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
3-methyl-2-oxothieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO3S2/c1-8-5-3(13-7(8)11)2-4(12-5)6(9)10/h2H,1H3,(H,9,10) |
InChI Key |
XVPBNPIDCNNRJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.